molecular formula C23H31N3O2 B2791439 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448058-03-4

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Numéro de catalogue B2791439
Numéro CAS: 1448058-03-4
Poids moléculaire: 381.52
Clé InChI: MGNUDQVVAODULV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) signaling pathways, which are known to play a critical role in the development and progression of cancer and autoimmune diseases. By inhibiting these pathways, this compound can prevent the activation and proliferation of cancer cells and immune cells, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity and potency in inhibiting BTK and ITK, with minimal off-target effects. The compound has also demonstrated good pharmacokinetic properties, including high oral bioavailability and favorable tissue distribution. In preclinical studies, this compound has been well-tolerated and shown to have a favorable safety profile.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea is its high selectivity and potency in inhibiting BTK and ITK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, the compound is still in the early stages of clinical development, and more research is needed to fully understand its efficacy and safety in humans.

Orientations Futures

There are several future directions for the development of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, including the evaluation of its efficacy in combination with other cancer therapies, the optimization of dosing regimens, and the exploration of its potential for the treatment of other diseases beyond cancer and autoimmune disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 4-(4-methoxypiperidin-1-yl)aniline to form the intermediate compound, which is then treated with urea to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.

Applications De Recherche Scientifique

1-(4-(Tert-butyl)phenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea has been evaluated in various preclinical studies for its efficacy in treating different types of cancers, including lymphoma, leukemia, and solid tumors. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-23(2,3)17-5-7-18(8-6-17)24-22(27)25-19-9-11-20(12-10-19)26-15-13-21(28-4)14-16-26/h5-12,21H,13-16H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNUDQVVAODULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.